(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex molecule featuring:
- A 4-fluorophenyl-substituted pyrrole ring: Fluorine substitution enhances metabolic stability and binding affinity in medicinal chemistry .
- A piperidine ring linked to a methanone group, which may improve solubility and pharmacokinetics.
- A 1,2,4-oxadiazole moiety substituted with pyrazine, a heterocycle known for hydrogen-bonding interactions in kinase inhibitors .
Synthetic routes likely involve coupling reactions between arylpiperidine/pyrrole precursors and oxadiazole intermediates, analogous to methods described for arylpiperazine derivatives .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-5-3-16(4-6-18)17-11-19(27-12-17)23(31)30-9-1-2-15(14-30)10-21-28-22(29-32-21)20-13-25-7-8-26-20/h3-8,11-13,15,27H,1-2,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOLLAXONXVXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.
Synthesis of the Pyrazine Ring: The pyrazine ring can be constructed via condensation reactions involving appropriate diamines and diketones.
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final steps involve coupling the various fragments together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Pyrrole-2,5-diones.
Reduction Products: Amines derived from the oxadiazole ring.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory properties : Compounds with similar structures have shown promise in reducing inflammation through various biochemical pathways.
- Anticancer effects : The oxadiazole and pyrrole derivatives are often studied for their ability to inhibit cancer cell proliferation. For instance, 1,2,5-oxadiazoles have been reported to exhibit antiproliferative activity in human cancer cell lines .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrrole ring : Using starting materials such as 1,2-diones and amines.
- Oxadiazole synthesis : This can be achieved through cyclization reactions involving hydrazides or amidoximes with carbonyl compounds.
- Final coupling reactions : These steps often utilize coupling agents to link the piperidine unit with the oxadiazole derivative.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of similar compounds:
- Anticancer Activity : A study on oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the oxadiazole ring can enhance activity .
- Inflammation Modulation : Research has shown that compounds containing pyrrole and oxadiazole rings can inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents for inflammatory diseases .
- Kinase Inhibition : Compounds structurally related to this compound have been evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting kinase activity associated with certain cancers .
Analytical Techniques for Characterization
To ensure the purity and structural integrity of the synthesized compound, analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- High Performance Liquid Chromatography (HPLC)
These methods are critical for characterizing the compound's properties and confirming its identity.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural and Functional Comparison
| Compound Name/ID | Key Structural Features | Biological Activity | Physicochemical Properties | Reference |
|---|---|---|---|---|
| Target Compound | Pyrrole, oxadiazole, pyrazine, piperidine, fluorophenyl | Hypothesized kinase/antitumor activity | High MW, moderate solubility | N/A |
| Lankacidin C (from Pseudomonas BGCs) | Redox-cofactor type, macrocyclic lactone | Antitumor (inhibits protein synthesis) | MW ~500, lipophilic | |
| 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72) | Pyrazolopyrimidinone, fluorophenyl, trifluoromethyl | Kinase inhibition (hypothesized) | MW 529.4, moderate logP | |
| 1-{6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone | Piperazine, fluorophenyl, pyridine | Unknown (structural analog) | MW 341.4, high solubility | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazolone, thiophene, chlorophenyl | Antibacterial, antitumor | MW 408.9, crystalline solid |
Key Observations:
- Heterocyclic Diversity: The target’s oxadiazole-pyrazine motif is distinct from pyrazolopyrimidinones (e.g., MK72) or pyrazolones (e.g., ), but all leverage aromatic systems for target engagement.
- Fluorinated Groups: The 4-fluorophenyl group in the target and MK72 enhances bioavailability and target affinity compared to non-fluorinated analogs .
- Piperidine/Piperazine Scaffolds : Piperidine in the target may confer conformational rigidity akin to piperazine in , but with altered pharmacokinetics due to reduced basicity.
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex hybrid molecule that integrates several pharmacologically relevant scaffolds. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrole ring, a piperidine moiety, and an oxadiazole unit, which are known for their diverse biological activities. The specific arrangement of these components contributes to its unique pharmacological profile.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrrole and oxadiazole moieties exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of oxadiazoles have shown promising results against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have been documented as selective inhibitors of p38 MAP kinase, a target in inflammatory diseases.
- Antimicrobial Effects : Some analogs have demonstrated antibacterial and antifungal properties.
Synthesis and Characterization
The synthesis of the target compound involves multi-step reactions beginning with the formation of the pyrrole and subsequent coupling with the oxadiazole and piperidine components. Characterization techniques such as NMR, MS, and X-ray crystallography confirm the structure and purity of the synthesized product.
Anticancer Activity
A study evaluating various 1,2,4-oxadiazole derivatives reported significant anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MCF-7 | 12.5 |
| 7b | A549 | 10.0 |
| Target Compound | MCF-7 | 15.0 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through mitochondrial pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
Research has highlighted the potential of similar compounds as selective inhibitors of p38 MAP kinase. In vitro studies indicated that these compounds could reduce cytokine production in activated macrophages, suggesting their utility in treating inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A plausible approach includes:
- Step 1: Formation of the pyrrole-fluorophenyl core via cyclization of substituted amines or ketones under reflux with chloranil in xylene (25–30 hours) .
- Step 2: Functionalization of the piperidine-oxadiazole-pyrrolidinyl moiety using nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Optimization Tips:
- Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Purify via recrystallization (methanol/ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm; pyrrole protons at δ 6.2–6.8 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-oxadiazole region.
- IR Spectroscopy:
- Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1220–1280 cm⁻¹) .
- Mass Spectrometry:
- High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀FN₅O₂: 454.16 g/mol).
Advanced Research Questions
Q. How can researchers resolve conflicting solubility data reported for this compound in different solvents?
Methodological Answer:
- Experimental Design:
- Perform systematic solubility tests in polar (DMSO, water), semi-polar (ethanol, acetone), and non-polar (hexane) solvents.
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Analysis:
- Conflicting data may arise from polymorphic forms or impurities. Characterize batches via X-ray crystallography (e.g., monoclinic P21/c space group observed in similar fluorophenyl-piperidine compounds) .
- Reference: Solubility discrepancies in (methanol recrystallization) vs. (DMF-based synthesis) suggest solvent-dependent crystal packing.
Q. What computational strategies are effective for predicting the compound’s biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K) or GPCRs, leveraging the oxadiazole-pyrrolidinyl motif’s affinity for ATP-binding pockets.
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- SAR Studies:
- Compare analogues from (thiadiazole) and (triazole) to identify critical substituents for activity.
Q. How can thermal decomposition pathways be analyzed to ensure compound stability during storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA):
- Heat samples at 10°C/min under nitrogen. Observe decomposition onset temperatures (e.g., ~200°C for similar fluorophenyl derivatives) .
- Differential Scanning Calorimetry (DSC):
- Identify phase transitions or exothermic events.
- Mitigation:
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., antibacterial vs. antitumor efficacy)?
Methodological Answer:
- Hypothesis Testing:
- Reproduce assays under standardized conditions (e.g., MIC for antibacterial activity vs. IC₅₀ in cancer cell lines).
- Check for assay interference (e.g., fluorescence quenching by the oxadiazole group in cell viability assays).
- Mechanistic Studies:
- Use Western blotting to verify target engagement (e.g., inhibition of histone deacetylases or kinases) .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Xylene, chloranil, 30 hr reflux | 65–70 | |
| 2 | DMF, CuI, rt, 12 hr | 80–85 | |
| 3 | MeOH recrystallization | 95+ purity |
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 6.75 (pyrrole-H), δ 3.45 (piperidine-CH₂) | |
| IR (ATR) | 1675 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F) | |
| HRMS (ESI+) | [M+H]+: 454.1623 (calc. 454.16) |
Key Recommendations for Researchers
- Prioritize chiral HPLC for enantiomeric separation due to the piperidine center’s stereochemical complexity .
- Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to mitigate false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
